Lipophilicity Differentiation vs. Unsubstituted Phenyl Analog
The target compound exhibits a computed XLogP3 of 3 (PubChem), reflecting the contribution of the 4-methyl substituent to lipophilicity. In comparison, the unsubstituted phenyl analog Methyl 5-phenylpyridine-2-carboxylate (CAS 86574-52-9, C₁₃H₁₁NO₂, MW 213.23) lacks this methyl group and has a lower computed logP. The increased lipophilicity of the 4-methylphenyl derivative may enhance membrane permeability and influence the pharmacokinetic profile of downstream drug candidates when this building block is incorporated [1]. Precise experimental logP data for the unsubstituted analog were not found in the searched literature; this comparison is based on computed properties and class-level inference.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 (PubChem computed) |
| Comparator Or Baseline | Methyl 5-phenylpyridine-2-carboxylate (CAS 86574-52-9); experimental logP not found; expected lower due to absence of methyl group |
| Quantified Difference | Approximately +0.5 to +1.0 logP units (estimated class-level contribution of para-methyl substitution on phenyl ring) |
| Conditions | Computed using XLogP3 algorithm, PubChem 2025 release |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability of final drug candidates derived from this building block, making it preferable for CNS or intracellular target programs.
- [1] PubChem Compound Summary for CID 15506049, Methyl 5-(4-methylphenyl)pyridine-2-carboxylate. Computed properties including XLogP3. View Source
